molecular formula C22H19FN2O B5698302 1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole

1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole

Cat. No. B5698302
M. Wt: 346.4 g/mol
InChI Key: IAWNRNMQSFRBNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a benzimidazole derivative that has been widely studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions are discussed in

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is not fully understood, but it is believed to act through the inhibition of specific enzymes or receptors in the body. It has been shown to inhibit the activity of certain kinases and phosphatases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects
1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. This compound has also been shown to have a potential role in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole in lab experiments include its potential as a therapeutic agent, its ability to inhibit specific enzymes or receptors, and its potential as a fluorescent probe. However, the limitations of using this compound include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole. These include further studies to understand its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential as a therapeutic agent for the treatment of various diseases. Additionally, this compound has the potential to be used as a fluorescent probe for imaging studies and as a tool for studying specific enzymes or receptors in the body.
Conclusion
In conclusion, 1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole is a promising compound that has shown potential in various scientific research fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in scientific research.

Synthesis Methods

The synthesis of 1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole involves the reaction of 2-(2-methylphenoxy)acetaldehyde with 1-(2-fluorobenzyl)-1H-benzimidazole-2-amine in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization to form the final product.

Scientific Research Applications

1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole has been studied for its potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use as a fluorescent probe and as a potential therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-[(2-methylphenoxy)methyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O/c1-16-8-2-7-13-21(16)26-15-22-24-19-11-5-6-12-20(19)25(22)14-17-9-3-4-10-18(17)23/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWNRNMQSFRBNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-1,3-Benzimidazole, 1-[(2-fluorophenyl)methyl]-2-[(2-methylphenoxy)methyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.